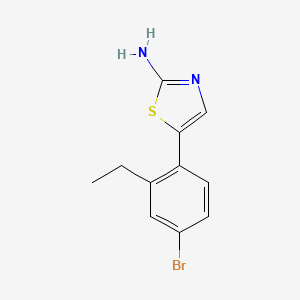
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2-ethylbenzaldehyde with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol with the addition of a catalytic amount of hydrochloric acid. The product is then purified through recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .
Scientific Research Applications
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer and antimicrobial activities.
Biological Studies: The compound has shown promise in inhibiting certain enzymes and biological pathways, making it a candidate for further biological research.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound is structurally similar and has been studied for its antimicrobial and anticancer activities.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Another similar compound with potential biological activities.
Uniqueness
5-(4-Bromo-2-ethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
5-(4-bromo-2-ethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-2-7-5-8(12)3-4-9(7)10-6-14-11(13)15-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
NOYVZBGOZVQOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


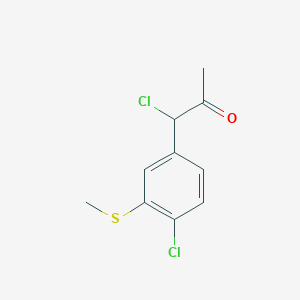
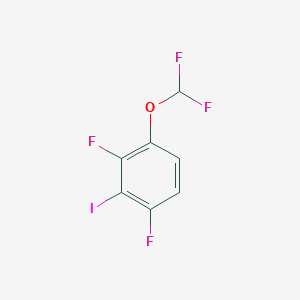
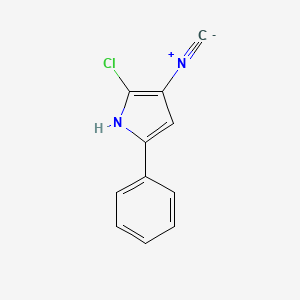
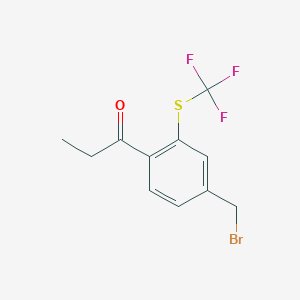

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)

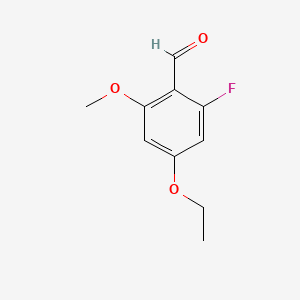
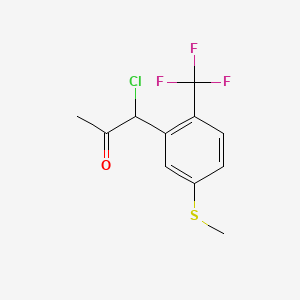
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
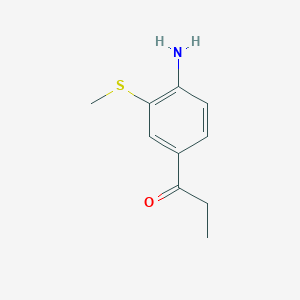
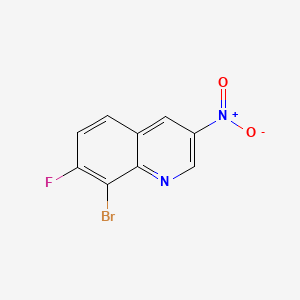
![ethyl 5-(Methylthio)iMidazo[1,2-c]pyriMidine-3-carboxylate](/img/structure/B14040247.png)
![Methyl 4-fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14040255.png)
